(2-Amino-5-bromophenyl)(P-tolyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5621-60-3 |
|---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
(2-amino-5-bromophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H12BrNO/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,16H2,1H3 |
InChI Key |
OCHXQKDWNREAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Elucidation of Reactivity Patterns and Mechanistic Insights of 2 Amino 5 Bromophenyl P Tolyl Methanone Derivatives
Carbonyl Reactivity in Substituted Benzophenones
The carbonyl group in benzophenones is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. msu.edumasterorganicchemistry.com However, the reactivity of this group in (2-Amino-5-bromophenyl)(p-tolyl)methanone is significantly modulated by the electronic effects of the attached aromatic rings. The amino group on one ring is strongly electron-donating, while the p-tolyl group on the other is weakly electron-donating. These groups increase electron density at the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685). libretexts.orgstackexchange.com Conversely, the bromine atom exerts an electron-withdrawing inductive effect.
Nucleophilic Additions and Condensation Reactions
Despite the reduced electrophilicity, the carbonyl group readily undergoes nucleophilic addition reactions, a cornerstone of carbonyl chemistry. masterorganicchemistry.com These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. masterorganicchemistry.commasterorganicchemistry.com
Common nucleophilic additions include:
Grignard Reactions: Organomagnesium halides (Grignard reagents) react with the benzophenone core to form tertiary alcohols.
Reduction: Metal hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can reduce the ketone to a secondary alcohol, diphenylmethanol. libretexts.org
Wittig Reaction: Phosphonium ylides can be used to convert the carbonyl group into an alkene.
Condensation reactions, where addition is followed by the elimination of a small molecule like water, are also prevalent. For instance, reactions with primary amines can form imines (Schiff bases), and reactions with hydrazine (B178648) derivatives yield hydrazones. libretexts.org
Enolization and Enolate Chemistry in α-Functionalization
A critical aspect of carbonyl chemistry is the ability to form enols or enolates by removing a proton from the α-carbon (the carbon adjacent to the carbonyl). libretexts.org This process is fundamental for many carbon-carbon bond-forming reactions. However, for this compound, this reaction pathway is not applicable.
The carbonyl carbon is bonded directly to two aromatic rings. The carbons of these rings have no hydrogen atoms that can be removed to form a conventional enolate. msu.edu While the p-tolyl group possesses a methyl substituent, the hydrogens on this methyl group are benzylic, not α-hydrogens. Consequently, the compound is considered non-enolizable and does not undergo typical α-functionalization reactions that proceed through an enolate intermediate. msu.eduwikipedia.org Any substitution reactions must therefore occur through other mechanisms, such as those involving the aromatic rings or the amine group.
Transformations Involving the Aromatic Amine Moiety
The ortho-amino group is arguably the most influential functional group in directing the reactivity of the molecule, serving as a versatile handle for constructing complex heterocyclic systems. wum.edu.plwum.edu.pl
Amine-Directed Reactivity and Auxiliary-Controlled Processes
The primary amine at the ortho position can act as a directing group, influencing the regioselectivity of subsequent reactions. It can coordinate to metal catalysts, directing functionalization to a nearby C-H bond. Furthermore, the amine can act as an internal nucleophile, participating in intramolecular reactions. In Friedel-Crafts reactions, for instance, the amino group must often be protected (e.g., via acylation) to prevent it from deactivating the Lewis acid catalyst and to avoid undesired side reactions. chemicalforums.com
Cyclization and Annulation Reactions of the Amino Group
The most significant application of 2-aminobenzophenone (B122507) derivatives is their use as precursors for the synthesis of nitrogen-containing heterocycles. wum.edu.plnih.gov The proximity of the amino group to the benzoyl moiety facilitates a variety of intramolecular cyclization reactions.
Synthesis of 1,4-Benzodiazepines: This is a hallmark reaction of 2-aminobenzophenones. Reaction with an α-amino acid ester, such as glycine (B1666218) ethyl ester, followed by heating, leads to the formation of a seven-membered diazepine (B8756704) ring. This pathway is a fundamental route to pharmacologically important compounds like diazepam. nih.govresearchgate.net A general scheme for this process is the reaction of a 2-aminobenzophenone with an α-haloacetyl chloride to form an amide, which then undergoes cyclization upon treatment with ammonia (B1221849).
Synthesis of Quinolines: The Friedländer annulation is another key transformation, where a 2-aminobenzophenone condenses with a compound containing an α-methylene ketone to form a quinoline (B57606) ring system. lookchem.comresearchgate.net These reactions can be promoted by acid catalysts or microwave irradiation. lookchem.com In some cases, self-condensation of 2-aminobenzophenones can occur, leading to dibenzo[b,f] wum.edu.plumn.edudiazocines as side products. researchgate.net
Electrochemical Oxidation of Substituted Aryl Amines
The aromatic amine moiety can undergo electrochemical oxidation. This process typically involves an initial one-electron transfer from the nitrogen atom to form a radical cation. umn.edu The stability and subsequent reactivity of this intermediate are heavily influenced by the substituents on the aromatic ring.
The oxidation potential of the amine is a key parameter in these reactions. Electron-donating groups lower the oxidation potential, making the amine easier to oxidize, while electron-withdrawing groups have the opposite effect. In this compound, the benzoyl group and the bromine atom are both electron-withdrawing, which increases the oxidation potential relative to unsubstituted aniline (B41778). rsc.orgresearchgate.net This makes the amine less susceptible to oxidation.
Below is a table illustrating the effect of various substituents on the experimentally measured oxidation potentials of aniline derivatives.
| Substituent | Position | Oxidation Potential (E1/2 vs SHE) [V] |
|---|---|---|
| -H (Aniline) | - | 0.87 |
| -CH3 | 4 (para) | 0.79 |
| -OCH3 | 4 (para) | 0.72 |
| -Cl | 4 (para) | 0.93 |
| -NO2 | 4 (para) | 1.18 |
| -Br | 4 (para) | 0.94 |
Data sourced from a comprehensive correlation analysis of electrochemical values for substituted anilines. rsc.orgosti.gov
Chemical Transformations of the Bromo-Substituent
The bromine atom on the aminophenyl ring is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the ortho-amino group and the electron-withdrawing character of the para-benzoyl group. These electronic effects make the C-Br bond susceptible to several classes of reactions, most notably transition metal-catalyzed cross-couplings.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with a new aryl or vinyl group, leading to the formation of biaryl or styrenyl derivatives. The reaction is tolerant of numerous functional groups, making it a highly versatile method. masterorganicchemistry.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net Applying this to this compound would result in the synthesis of 2-amino-5-alkynylphenyl ketones, which are valuable intermediates for constructing heterocyclic compounds. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a cornerstone of modern synthetic chemistry for the preparation of arylamines. wikipedia.org The reaction of this compound with various amines would yield diamine derivatives, expanding the molecular complexity and potential applications of the scaffold.
The table below summarizes typical conditions for these cross-coupling reactions on analogous aryl bromide substrates.
| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Aryl/Vinyl Boronic Acid |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | THF, DMF | Terminal Alkyne |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Primary/Secondary Amine |
This table presents representative conditions; optimization is typically required for specific substrates.
The conversion of an aryl bromide to an organometallic species, such as a Grignard (ArMgBr) or organolithium (ArLi) reagent, is a fundamental transformation in organic synthesis. These reagents are potent nucleophiles and strong bases, useful for forming new carbon-carbon bonds with various electrophiles like aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comyoutube.com
However, the direct formation of a Grignard or organolithium reagent from this compound is problematic. The presence of the acidic proton on the amino group (N-H) would lead to rapid quenching of any organometallic species formed. The highly basic reagent would simply deprotonate the amine of another starting material molecule. Furthermore, the electrophilic carbonyl group is incompatible with these nucleophilic reagents. masterorganicchemistry.com
To circumvent this incompatibility, a protecting group strategy would be necessary. The primary amine could be protected, for example, as a bis(trimethylsilyl)amine or an amide, to remove the acidic proton. Following protection, the organometallic reagent could be generated at low temperatures and reacted with a desired electrophile. Subsequent deprotection would then reveal the amine functionality in the final product.
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. chemistrysteps.com For this reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org
In the case of this compound, the substrate is not well-suited for a traditional SₙAr reaction. The powerful electron-donating amino group located ortho to the bromine atom strongly deactivates the ring toward nucleophilic attack. While the benzoyl group is electron-withdrawing, its effect at the meta position relative to the bromine is insufficient to overcome the deactivating effect of the amine. Therefore, direct displacement of the bromine by nucleophiles under standard SₙAr conditions is not considered a viable synthetic pathway.
Investigating Chemoselectivity and Regioselectivity in Multi-Functional Systems
The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its chemical transformations. The molecule contains the C-Br bond, the N-H bonds of the amine, and the C=O bond of the ketone.
Chemoselectivity: The primary challenge is to effect a transformation at one site without reacting with the others.
In Transition Metal-Catalyzed Reactions: These reactions are highly chemoselective for the C-Br bond. The catalyst systems are specifically designed to undergo oxidative addition into the carbon-halogen bond, largely leaving the amine and ketone functionalities untouched under typical conditions. However, the primary amine can potentially coordinate to the palladium center, which may influence the catalytic activity. The choice of base is also crucial to avoid undesired side reactions involving the amine or enolizable protons alpha to the ketone.
In Organometallic Reactions: As discussed in section 3.3.2, the formation of Grignard or organolithium reagents exhibits poor chemoselectivity. These strong bases/nucleophiles would preferentially react with the most acidic site (the N-H proton) or the most electrophilic site (the carbonyl carbon) rather than undergoing halogen-metal exchange. This highlights the necessity of protecting groups to achieve selective reactions at the C-Br bond via organometallic intermediates.
Regioselectivity: For the transformations discussed, regioselectivity primarily concerns the specific site of reaction on the molecule. Since there is only one bromine atom, reactions targeting the C-Br bond, such as cross-coupling, inherently occur at the C5 position of the aniline ring. The concept of regioselectivity would become more complex if the molecule possessed multiple, distinct halogen atoms or other leaving groups. In such cases, the relative reactivity of each site, governed by steric and electronic factors, would determine the reaction's outcome. beilstein-journals.org For instance, in related polyhalogenated aromatic systems, selective coupling at the most reactive C-X bond (typically C-I > C-Br > C-Cl) can often be achieved by carefully controlling reaction conditions.
Strategic Derivatization and Advanced Analog Development from the 2 Amino 5 Bromophenyl P Tolyl Methanone Scaffold
Modifications at the Amino Group (e.g., N-alkylation, N-acylation, protecting group chemistry)
The primary amino group in (2-Amino-5-bromophenyl)(P-tolyl)methanone is a key site for introducing structural diversity. Standard synthetic methodologies can be employed to achieve N-alkylation, N-acylation, and the introduction of protecting groups.
N-Alkylation: The nucleophilic nature of the amino group allows for the introduction of various alkyl substituents. This can be achieved through reactions with alkyl halides, reductive amination with aldehydes or ketones, or other established N-alkylation protocols. The choice of reagents and conditions allows for the synthesis of a wide range of mono- or di-alkylated derivatives.
N-Acylation: Acylation of the amino group to form amides is a common transformation. This is typically accomplished by reacting the parent compound with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions. This modification can significantly alter the electronic and steric properties of the molecule.
Protecting Group Chemistry: In multi-step syntheses, it is often necessary to temporarily protect the amino group to prevent unwanted side reactions. A variety of protecting groups are suitable for this purpose, with the choice depending on the specific reaction conditions of subsequent steps. Common protecting groups for anilines include carbamates (e.g., Boc, Cbz) and acyl groups (e.g., acetyl). The introduction and removal of these groups are well-established procedures in organic synthesis. researchgate.net
Table 1: Examples of Amino Group Modifications
| Modification Type | Reagent/Condition Example | Product Structure |
|---|---|---|
| N-Methylation | Methyl iodide, K2CO3, Acetone | |
| N-Acetylation | Acetic anhydride (B1165640), Pyridine |
Note: The product structures are illustrative of the expected outcomes based on standard organic reactions.
Functionalization of the P-tolyl Substituent
The p-tolyl group offers another avenue for derivatization, primarily at the benzylic methyl position or on the aromatic ring itself.
Benzylic Functionalization: The methyl group of the p-tolyl substituent can be functionalized through various reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation can introduce a bromine atom, which can then be displaced by a variety of nucleophiles to introduce new functional groups. Oxidation of the methyl group can yield the corresponding carboxylic acid, providing a handle for further modifications such as esterification or amidation.
Aromatic Ring Functionalization: While the p-tolyl ring is generally less reactive towards electrophilic substitution than the amino-substituted ring, functionalization is still possible under specific conditions. For example, nitration or halogenation could potentially be directed to the positions ortho to the methyl group, although careful optimization of reaction conditions would be necessary to control regioselectivity.
Table 2: Examples of P-tolyl Substituent Functionalization
| Functionalization Type | Reagent/Condition Example | Product Structure |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4 |
Note: The product structures are illustrative of the expected outcomes based on standard organic reactions.
Diversification via Bromo-Substituent Transformations
The bromine atom on the aminophenyl ring is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This methodology is highly versatile and tolerates a wide range of functional groups, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This allows for the synthesis of a wide array of N-arylated derivatives, including those derived from primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govyoutube.comorganic-chemistry.org This introduces an alkynyl moiety, which can serve as a precursor for further transformations.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond, leading to the synthesis of substituted styrenyl derivatives.
Table 3: Examples of Bromo-Substituent Transformations
| Reaction Type | Coupling Partner Example | Catalyst/Conditions Example | Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/H2O | |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOtBu, Toluene |
Note: The product structures are illustrative of the expected outcomes based on standard organic reactions.
Synthesis of Polycyclic and Spiro-Architectures Incorporating the Benzophenone (B1666685) Core
The inherent functionality of the this compound scaffold makes it an excellent starting material for the construction of more complex polycyclic and spirocyclic systems.
Synthesis of Quinolines and Quinazolines: The 2-aminobenzophenone (B122507) moiety is a classic precursor for the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives. nih.govorganic-chemistry.orgopenmedicinalchemistryjournal.comresearchgate.net For example, reaction with compounds containing a two-carbon unit can lead to the formation of the quinoline ring system. Similarly, reaction with a one-carbon synthon, such as an aldehyde or orthoformate, can lead to the formation of quinazolines.
Synthesis of Benzodiazepines: 1,4-Benzodiazepines, a well-known class of heterocyclic compounds, can be synthesized from 2-aminobenzophenones. nih.gov A common synthetic route involves the reaction of the 2-aminobenzophenone with an amino acid derivative or a related three-atom component, which upon cyclization forms the seven-membered diazepine (B8756704) ring.
Synthesis of Acridones: The benzophenone core can also be utilized in the synthesis of acridone (B373769) derivatives. nih.gov This typically involves an intramolecular cyclization reaction, often under acidic conditions, where the amino group attacks the carbonyl carbon of the p-tolyl ring, followed by aromatization.
Synthesis of Spiro-Architectures: The carbonyl group of the benzophenone can participate in reactions to form spirocyclic compounds. For instance, reaction with bifunctional reagents can lead to the formation of a new ring system where the carbonyl carbon is the spiro center. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of benzophenones suggests the feasibility of such transformations.
Table 4: Examples of Polycyclic and Spiro-Architectures
| Heterocyclic System | Reagent/Condition Example | Product Structure |
|---|---|---|
| Quinazoline | Triethyl orthoformate, p-TsOH | |
| 1,4-Benzodiazepine | Glycine (B1666218) ethyl ester hydrochloride, Pyridine |
Note: The product structures are illustrative of the expected outcomes based on standard organic reactions.
Computational Chemistry and Theoretical Modeling of 2 Amino 5 Bromophenyl P Tolyl Methanone Structures
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods, particularly Density Functional Theory (DFT), are standard for studying the electronic structure of benzophenone (B1666685) derivatives like (2-Amino-5-bromophenyl)(p-tolyl)methanone. These calculations reveal the distribution of electrons within the molecule and the nature of its chemical bonds.
Key electronic properties are derived from the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the electron-donating amino (-NH2) group and the electron-donating p-tolyl group are expected to raise the HOMO energy level. In contrast, the electron-withdrawing carbonyl (C=O) group and the bromine (-Br) atom tend to lower the LUMO energy. This interplay of substituents modulates the HOMO-LUMO gap and influences the molecule's electronic transitions and reactivity. DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can precisely quantify these effects. chemrxiv.org
Table 1: Illustrative Electronic Properties Calculated for Substituted Benzophenones using DFT
This table presents typical values for related benzophenone structures to illustrate the data obtained from DFT calculations. Specific values for this compound require dedicated computation.
| Property | Typical Calculated Value (eV) | Description |
| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 3.0 to 4.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | 2.0 to 4.0 D | A measure of the overall polarity of the molecule. |
Reaction Coordinate Analysis and Transition State Elucidation
Understanding the mechanisms of chemical reactions involving this compound, such as its synthesis via Friedel-Crafts acylation, requires mapping the reaction pathway. researchgate.net Computational chemists achieve this by performing a reaction coordinate analysis. This involves calculating the potential energy of the system as the reactants transform into products, tracing a path on the potential energy surface (PES). github.iofiveable.me
The highest point along the lowest-energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. wikipedia.org Locating the precise geometry and energy of the transition state is a primary goal of these studies. Methods based on transition state theory (TST) use the properties of the TS to calculate reaction rate constants. wikipedia.orgox.ac.uk
For a reaction like the Friedel-Crafts acylation to form a benzophenone, computational models would identify the transition state for the electrophilic attack of the acylium ion on the aromatic ring. researchgate.net These calculations can clarify the regioselectivity of the reaction and explain why certain isomers are formed preferentially. While specific studies on this compound are not prominent in the literature, the established methodologies are routinely applied to similar aromatic ketone syntheses. researchgate.net
Conformational Analysis and Molecular Recognition Principles
The three-dimensional shape, or conformation, of this compound is not static. Rotation can occur around the single bonds connecting the carbonyl carbon to the two phenyl rings. Conformational analysis is the study of the different spatial arrangements of the atoms and their corresponding energies. libretexts.org
For diaryl ketones, a key structural feature is the dihedral angle between the plane of each aromatic ring and the plane of the carbonyl group. nih.gov These angles are influenced by steric hindrance from substituents. In the case of this compound, the ortho-amino group on one ring forces a significant twist to minimize steric clash with the carbonyl oxygen. nih.govacs.org Computational methods can predict the most stable (lowest energy) conformation by calculating the energy as a function of these dihedral angles. nih.govunibas.it
Understanding the stable conformation is fundamental to studying molecular recognition—how the molecule interacts with other molecules, such as biological receptors or catalysts. The presence of the amino group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor) makes this molecule capable of specific intermolecular interactions. nih.govdrugdesign.org Molecular docking simulations, a common computational technique, can predict how this compound might bind to the active site of a protein, providing insights into its potential pharmacological activity. nih.govijper.org
Table 2: Potential Intermolecular Interactions of this compound
| Molecular Feature | Type of Interaction | Potential Partner |
| Amino Group (-NH2) | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl group, nitrogen atom |
| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Hydroxyl group, amino group |
| Aromatic Rings | π-π Stacking | Other aromatic systems |
| Bromine Atom (-Br) | Halogen Bonding | Electron-rich atoms (e.g., oxygen, nitrogen) |
| Methyl Group (-CH3) | Hydrophobic Interaction | Nonpolar alkyl or aryl groups |
Prediction of Spectroscopic Signatures
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules. Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of organic molecules. mdpi.comacs.orgarxiv.org These calculations can determine the wavelengths of maximum absorption (λmax) and identify the nature of the underlying electronic transitions (e.g., π → π* or n → π*). researchgate.net For this compound, the substituents on the benzophenone core are expected to cause a bathochromic (red) shift in the absorption bands compared to the parent benzophenone molecule.
Furthermore, quantum mechanical calculations can predict other key spectra:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This helps in assigning experimental peaks to specific bond stretches and bends, such as the characteristic C=O stretch of the ketone. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a crucial application of DFT. github.ioresearchgate.net By calculating the magnetic shielding around each nucleus, theoretical chemical shifts can be obtained. These predictions are highly valuable for confirming the structure of a newly synthesized compound by comparing the computed spectrum with the experimental one. nih.govnih.govnmrdb.org
Development of Predictive Models for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's chemical structure with its biological activity or physical properties. nih.gov The foundation of these models is a set of molecular descriptors—numerical values that quantify different aspects of a molecule's structure.
Computational chemistry is the primary source for these descriptors. For a series of related compounds, such as various substituted aminobenzophenones, DFT calculations can provide a wide range of descriptors. nih.govacs.org These include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and thermodynamic properties (heats of formation).
Once these descriptors are calculated for a set of molecules with known activities (e.g., anti-inflammatory or antimalarial activity), statistical methods like multiple linear regression are used to build a mathematical model. nih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. mdpi.comresearchgate.net
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models
| Descriptor Class | Examples | Information Provided |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electron-donating/withdrawing ability, polarity, reactivity sites |
| Steric/Topological | Molecular Weight, Molar Volume, Surface Area, Shape Indices | Size, shape, and branching of the molecule |
| Thermodynamic | Heat of Formation, Solvation Energy | Stability and behavior in different media |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Tendency to partition into nonpolar vs. polar environments |
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of Substituted Benzophenones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For (2-Amino-5-bromophenyl)(p-tolyl)methanone, ¹H and ¹³C NMR spectra provide the initial framework for its structural analysis. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aminobromophenyl and tolyl rings, as well as resonances for the amine (NH₂) and methyl (CH₃) protons. Similarly, the ¹³C NMR spectrum will display unique signals for each carbon environment, including the characteristic downfield resonance of the carbonyl carbon.
Based on data from the closely related analogue, (2-Aminophenyl)(p-tolyl)methanone rsc.org, and considering the electronic effects of the bromine substituent, a predicted assignment of the NMR signals for the target compound can be proposed. The bromine atom, being electron-withdrawing, is expected to deshield adjacent protons and carbons, causing a downfield shift in their resonance frequencies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-3 | ~6.7 | - |
| H-4 | ~7.4 | - |
| H-6 | ~7.6 | - |
| H-2'/6' | ~7.6 | - |
| H-3'/5' | ~7.3 | - |
| NH₂ | ~6.1 (broad) | - |
| CH₃ | ~2.4 | ~21.5 |
| C=O | - | ~198 |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides essential information, complex spin systems and signal overlap in substituted benzophenones necessitate the use of multi-dimensional NMR experiments for unambiguous assignments.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would be crucial for tracing the connectivity of the protons on the aminobromophenyl ring (H-3, H-4, H-6) and the tolyl ring (H-2'/6' with H-3'/5'), confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). This experiment allows for the definitive assignment of each protonated carbon atom by linking the already assigned proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to three bonds (²JCH, ³JCH). HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key correlations would be expected from the methyl protons (CH₃) to the tolyl carbons (C-1', C-3'/5') and from the aromatic protons adjacent to the carbonyl group to the carbonyl carbon (C=O).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. For this molecule, NOESY could reveal through-space interactions between protons on the two different aromatic rings, helping to define their relative orientation around the central carbonyl linker.
Advanced Pulse Sequences for Complex Spectra Analysis
Modern NMR spectroscopy employs a variety of advanced pulse sequences to enhance spectral quality and extract more detailed information, which is particularly useful for analyzing complex molecules like substituted benzophenones. rsc.orgstrath.ac.uk
Pure Shift NMR: Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) are designed to suppress homonuclear J-coupling, causing all multiplet signals to collapse into singlets. rsc.org This dramatically simplifies crowded aromatic regions of the spectrum, improving resolution and facilitating easier identification of individual proton resonances.
PFG (Pulsed-Field Gradient) Enhanced Sequences: The incorporation of pulsed-field gradients into experiments like COSY, HSQC, and HMBC is now standard. rsc.org PFGs are instrumental in selecting desired coherence pathways, which leads to the effective suppression of artifacts and unwanted signals (e.g., solvent peaks), resulting in cleaner spectra with improved signal-to-noise ratios.
Supersequences (e.g., NOAH): For efficient data acquisition, multiple standard 2D NMR experiments can be combined into a single "supersequence". semanticscholar.org For example, a NOAH (NMR by Ordered Acquisition using ¹H detection) experiment could concatenate HSQC, HMBC, and COSY modules, allowing for the collection of all three datasets in a significantly reduced amount of time compared to running each experiment sequentially.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous determination of the molecular formula. nih.gov
For this compound (C₁₄H₁₂BrNO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The presence of bromine is a key diagnostic feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide critical information about the molecule's structure through the analysis of its fragmentation pathways.
Table 2: Predicted HRMS Data and Major Fragmentation Pathways
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [C₁₄H₁₃⁷⁹BrNO]⁺ | 290.0229 | Parent Ion |
| [M+H]⁺ | [C₁₄H₁₃⁸¹BrNO]⁺ | 292.0209 | Parent Ion (Isotope) |
| Fragment 1 | [C₇H₇O]⁺ | 119.0491 | α-cleavage, loss of aminobromophenyl radical |
| Fragment 2 | [C₇H₅⁷⁹BrNO]⁺ | 213.9552 | α-cleavage, loss of tolyl radical |
| Fragment 3 | [C₇H₆⁷⁹BrN]⁺ | 182.9709 | Loss of CO from Fragment 2 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. researchgate.netnih.gov The spectra for this compound are expected to show characteristic absorption or scattering bands corresponding to the vibrations of its specific chemical bonds.
N-H Stretching: The primary amine group (NH₂) will typically exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.
C=O Stretching: The carbonyl group of the benzophenone (B1666685) core gives rise to a very strong and sharp absorption band, typically in the range of 1630-1680 cm⁻¹. researchgate.net Its exact position is sensitive to conjugation and substitution on the aromatic rings.
C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Weak |
| C=O | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-Br | Stretch | 500 - 600 | Medium-Strong |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
While NMR provides the structure in solution, single-crystal X-ray diffraction offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique can precisely map the three-dimensional arrangement of atoms within a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
For this compound, obtaining suitable single crystals would allow for the direct visualization of the molecule's conformation. A key structural parameter in benzophenones is the dihedral angle between the two phenyl rings, which is influenced by steric and electronic effects of the substituents. nih.gov In the crystal structure of the parent compound, (2-Aminophenyl)(p-tolyl)methanone, this dihedral angle was found to be 52.8°. nih.gov The introduction of a bromine atom at the 5-position is not expected to dramatically alter this value.
Table 4: Expected Crystallographic Parameters based on Analogue Structures
| Parameter | Description | Expected Value / Feature |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Likely Monoclinic or Orthorhombic |
| Space Group | Symmetry elements within the unit cell | e.g., P2₁/c (common for benzophenones) rsc.org |
| Dihedral Angle | Angle between the two aromatic rings | ~50-60° nih.gov |
| C=O Bond Length | Length of the carbonyl double bond | ~1.23 Å |
| C-Br Bond Length | Length of the carbon-bromine bond | ~1.90 Å |
| Intermolecular Interactions | Forces holding the crystal lattice | N-H···O=C hydrogen bonds |
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone core is a chromophore that exhibits characteristic absorption bands in the UV region. The spectrum is typically dominated by two types of transitions: a lower-energy, less intense n→π* transition and a higher-energy, more intense π→π* transition. scialert.netlibretexts.org
n→π Transition:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. For benzophenone itself, this appears as a weak band around 330-350 nm.
π→π Transition:* This involves the excitation of an electron from a bonding π orbital of the conjugated aromatic system to an anti-bonding π* orbital. This results in a strong absorption band, typically around 250-260 nm for benzophenone. scialert.net
The presence of the amino (-NH₂) and bromo (-Br) substituents on one ring and the methyl (-CH₃) group on the other will influence the position and intensity of these absorption maxima (λ_max). The electron-donating amino group acts as a strong auxochrome and is expected to cause a bathochromic (red) shift of the π→π* transition to a longer wavelength due to increased conjugation with the benzophenone system. The related compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone shows a λ_max at 238 nm. caymanchem.com
Table 5: Predicted UV-Vis Absorption Data
| Electronic Transition | Description | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π→π | Excitation of a π electron to a π orbital | ~250 - 280 | High (~10,000 - 20,000 L mol⁻¹ cm⁻¹) |
| n→π | Excitation of a non-bonding electron to a π orbital | ~340 - 380 | Low (~100 - 500 L mol⁻¹ cm⁻¹) |
Academic and Industrial Applications of Substituted Benzophenones Beyond Conventional Uses
Utilization as Versatile Building Blocks in Organic Synthesis
The intrinsic chemical architecture of (2-Amino-5-bromophenyl)(p-tolyl)methanone, characterized by its distinct functional groups—an amine, a halogen, and a ketone—renders it a highly versatile precursor in synthetic organic chemistry. frontiersin.orgrsc.org These reactive centers allow for a variety of chemical transformations, making it a valuable starting material for constructing complex molecular frameworks, particularly heterocyclic systems.
The presence of the primary amino group and the adjacent carbonyl group is a classic precursor for cyclization reactions. This structural motif is instrumental in the synthesis of benzodiazepines and related heterocycles, which are significant pharmacophores. For instance, the analogous compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a known precursor in the synthesis of benzodiazepines. caymanchem.comresearchgate.net Similarly, this compound can undergo condensation reactions with various reagents to form seven-membered heterocyclic rings.
Furthermore, the bromine atom on the phenyl ring is a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds by introducing a wide range of aryl or vinyl substituents. This capability is crucial for the synthesis of complex biaryl structures, which are common in pharmaceuticals and advanced materials. The general conditions for such transformations are outlined below.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Purpose |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling reaction. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances reactivity and solubility of reagents. |
| Base | Aqueous carbonate (e.g., Na₂CO₃) | Activates the boronic acid partner. |
| Temperature | 80–100°C | Balances reaction kinetics with thermal stability. |
This strategic placement of functional groups allows chemists to selectively modify different parts of the molecule in a stepwise fashion, building molecular complexity from a readily available starting block. mdpi.com
Ligand and Catalyst Development in Transition Metal Chemistry
In the field of coordination chemistry, this compound is a valuable precursor for designing specialized ligands for transition metal catalysts. The primary amino group can be readily derivatized, most commonly through condensation with aldehydes or ketones, to form Schiff base ligands.
These Schiff bases often act as bidentate or polydentate ligands, capable of coordinating with a variety of metal ions through the imine nitrogen and another donor atom, such as the carbonyl oxygen. Research on structurally similar compounds, like those derived from (2-amino-5-chlorophenyl)phenyl methanone (B1245722), has shown the formation of stable complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). nih.gov In these complexes, the Schiff base ligand behaves as a neutral bidentate N, O donor. nih.gov
The resulting metal complexes can exhibit significant catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, which can be fine-tuned by selecting the appropriate aldehyde or ketone for the initial condensation, play a crucial role in determining the efficacy and selectivity of the catalyst. The p-tolyl group and the bromo substituent on the this compound backbone influence the electronic environment of the metal center, thereby modulating its catalytic properties.
Photochromic and Optoelectronic Material Precursors
Benzophenone (B1666685) derivatives are a well-established class of compounds in materials science, particularly for applications in optics and electronics. researchgate.net The benzophenone core is known for its photophysical properties, making it a suitable scaffold for developing materials for organic light-emitting diodes (OLEDs). mdpi.comktu.edu These derivatives can function as host materials in the emissive layer of OLEDs or be modified to act as the light-emitting dopants themselves. ktu.edu
This compound serves as a precursor for such advanced materials. The core structure can be chemically modified to create molecules with tailored optoelectronic properties. For instance, the amino group acts as an electron donor while the benzophenone carbonyl and the aromatic rings can be functionalized with electron-accepting moieties. This strategy allows for the creation of donor-acceptor (D-A) structures, which are highly effective for tuning the emission color and efficiency of OLEDs. mdpi.com By carefully selecting substituents, materials emitting light across the visible spectrum can be achieved. ktu.edu
While this specific compound is not a final optoelectronic material, its structure provides a robust platform for the synthesis of more complex systems. The potential to build upon this framework makes it a valuable intermediate in the research and development of new photoactive and electronic materials. acs.org
Probes for Mechanistic Organic Chemistry Studies
Although not a primary application, the distinct reactivity of the functional groups in this compound gives it potential for use as a chemical probe in studying reaction mechanisms. In complex chemical transformations, molecules with multiple, selectively addressable reactive sites can help elucidate reaction pathways.
For example, in a reaction involving multiple potential steps, the bromine atom can act as a handle for trapping intermediates or for labeling the molecule isotopically. The relative reactivity of the amino group versus the bromine atom under different reaction conditions (e.g., nucleophilic aromatic substitution vs. metal-catalyzed coupling) can provide insights into the selectivity of a given chemical process. The ketone carbonyl offers another site for derivatization or for spectroscopic monitoring (e.g., via infrared spectroscopy) throughout a reaction. While specific studies employing this molecule as a mechanistic probe are not widely documented, its structural features align with the necessary characteristics for such an application.
Application in Polymer Science (e.g., as initiators or monomers)
The benzophenone moiety is widely recognized in polymer science for its role as a photoinitiator. researchgate.net Upon absorption of UV light, benzophenone undergoes intersystem crossing to a triplet state, which can then abstract a hydrogen atom from a suitable donor (like a polymer or solvent) to generate free radicals. These radicals initiate the polymerization of monomers, such as acrylates.
This compound, containing the core benzophenone structure, is expected to exhibit similar photoinitiator activity. The amino and bromo substituents may modify its absorption spectrum and photochemical efficiency, potentially shifting its activation wavelength or altering its reactivity, which could be advantageous for specific applications.
Furthermore, this compound can serve as a building block for functional polymers. It can be incorporated into a polymer backbone or as a pendant group through reactions involving its amino group. For instance, the amino group can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess the photophysical properties of the benzophenone unit, making them suitable for applications such as photo-crosslinkable films or UV-protective coatings. Additionally, benzophenone derivatives have been used as photoactive dopants in elastomeric films to create diffraction gratings, suggesting another potential application for this molecule in advanced optical materials. utwente.nl
Frontiers in Research and Future Directions for 2 Amino 5 Bromophenyl P Tolyl Methanone Chemistry
Sustainable and Green Chemistry Approaches to Synthesis
The traditional synthesis of benzophenones often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acids like aluminum trichloride (B1173362) and volatile organic solvents, posing environmental concerns. rsc.orgasianpubs.org Modern research is focused on developing greener alternatives that align with the principles of sustainable chemistry. mdpi.com
Key strategies include:
Green Catalysts and Solvents: A significant advancement is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3), which can act as both the catalyst and the solvent. rsc.orgrsc.org This approach eliminates the need for moisture-sensitive Lewis acids and volatile organic compounds. rsc.org These DES systems are often reusable for several cycles without a significant loss of activity, making them suitable for industrial processes. rsc.org Other green catalyst systems explored for Friedel-Crafts reactions include various protic and Lewis acids supported on materials like silica (B1680970) or clay, which are often eco-friendly, selective, and reusable. nih.govacs.org
Energy-Efficient Methods: Microwave irradiation has been shown to accelerate reactions, leading to high yields of ketones in significantly shorter reaction times compared to conventional heating methods. rsc.orgrsc.orgresearchgate.net
Mechanochemistry: Solvent-free mechanochemical methods, using techniques like manual grinding or vortex mixing, represent another promising green approach. researchgate.net These methods reduce waste and energy consumption, offering a safe and efficient alternative for preparing organic compounds. mdpi.comresearchgate.net
| Method | Catalyst/Solvent System | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Deep Eutectic Solvent (e.g., [CholineCl][ZnCl2]3) | Fast reaction times, high yields, reusable catalyst/solvent system, avoids volatile organic solvents. | rsc.org, rsc.org |
| Supported Catalysis | Envirocat EPZG (montmorillonite K10 clay-based) | Eco-friendly, selective, reusable, cost-effective for large-scale production. | acs.org |
| Metal- and Halogen-Free Acylation | Trifluoroacetic anhydride (B1165640) / Alkanoic acid | Eliminates the use of thionyl chloride, aluminum trichloride, and chlorinated solvents. | acs.org |
| Mechanochemistry | Solvent-free grinding/mixing | Reduces solvent waste, energy-efficient, safe, and robust. | researchgate.net |
Exploration of Unprecedented Reactivity and Selectivity
The unique arrangement of functional groups in (2-Amino-5-bromophenyl)(p-tolyl)methanone offers rich opportunities for exploring novel chemical transformations. The interplay between the nucleophilic amino group, the electrophilic ketone, and the reactive aryl bromide site allows for a range of selective modifications.
A primary area of exploration is its use as a precursor for complex heterocyclic systems. For instance, 2-aminobenzophenones are well-established starting materials for the synthesis of quinazolines, a class of compounds with diverse pharmacological activities. rsc.orgnih.gov Various methods have been developed to construct the quinazoline (B50416) core from 2-aminobenzophenones by reacting them with sources of nitrogen and carbon, such as benzylamines or amino acids. organic-chemistry.org Molecular iodine has been used to catalyze the amination of the benzylic sp3 C-H bond, and electrochemical protocols have also been developed for these transformations. organic-chemistry.org
Future research will likely focus on:
Selective C-H Functionalization: Activating and functionalizing the various C-H bonds on the aromatic rings to introduce new substituents and build molecular complexity.
Tandem/Cascade Reactions: Designing one-pot reactions where multiple bonds are formed in a single sequence, leveraging the inherent reactivity of the molecule. For example, a copper-catalyzed cascade reaction using (2-bromophenyl)methylamines and amidine hydrochlorides can produce quinazolines through sequential N-arylation, intramolecular substitution, and aerobic oxidation. organic-chemistry.org
Regioselective Transformations: Controlling the selectivity of reactions is crucial. For example, in acylation reactions of anilines, the amino group can be temporarily converted into a directing group to achieve high regioselectivity. nih.gov Similarly, studies on related platinum complexes have shown that the selectivity of bond cleavage (M-C vs. M-R) can be controlled by the choice of ancillary ligands. rsc.org
Development of Advanced Catalytic Systems for Functionalization
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. The bromine substituent is an ideal handle for transition metal-catalyzed cross-coupling reactions, while the amino and ketone groups can participate in various catalytic cyclization and condensation reactions.
Current and future research directions in catalysis include:
Palladium Catalysis: Palladium catalysts are highly effective for reactions involving aryl halides. For instance, a palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles has been developed for synthesizing o-aminobenzophenones. mdpi.com A plausible mechanism involves the coordination of the palladium catalyst, desulfination, carbopalladation, and subsequent hydrolysis to yield the final product. mdpi.com
Copper Catalysis: Copper-based catalysts offer a more economical alternative to palladium for certain transformations. Copper bromide (CuBr) has been used to catalyze the one-pot synthesis of quinazolines from (2-halophenyl)methanamines. nih.gov Supported copper oxide nanoparticles have also been shown to be effective catalysts for constructing these heterocyclic systems. rsc.org
Iron Catalysis: As an earth-abundant and low-cost metal, iron is an attractive option for developing sustainable catalytic processes. Iron(II) bromide (FeBr2) and Iron(II) chloride (FeCl2) have been successfully used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and other precursors under aerobic conditions. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Palladium(II) Acetate | Addition/Desulfination | 2-aminobenzonitriles, Sodium arylsulfinates | Constructs o-aminobenzophenones; compatible with a wide range of functional groups. | mdpi.com |
| Copper(I) Bromide | Tandem N-arylation/Cyclization | (2-bromophenyl)methylamines, Amidines | One-pot synthesis of quinazolines using air as the oxidant. | organic-chemistry.org |
| Iron(II) Bromide | Aerobic Oxidation/Cyclization | 2-aminobenzylamines, Amines | Earth-abundant metal catalyst for efficient synthesis of quinazolines. | nih.gov |
| Supported Copper Oxide Nanoparticles | Cyclization | 2-aminobenzophenones | Heterogeneous catalyst for efficient quinazoline construction. | rsc.org |
Integration with Flow Chemistry and Automation for Scalable Production
For the industrial-scale production of fine chemicals and pharmaceuticals, transitioning from batch to continuous flow processing offers numerous advantages. Flow chemistry provides enhanced control over reaction parameters, improved safety, and greater efficiency, making it a key area for future development in the synthesis of this compound and its derivatives. flowchemistryeurope.com
The key benefits of integrating flow chemistry and automation include:
Enhanced Safety and Control: Continuous flow reactors handle small volumes at any given time, which significantly improves heat transfer and minimizes the risks associated with highly exothermic reactions or the handling of hazardous intermediates. researchgate.net
Increased Efficiency and Scalability: Flow systems can be run for extended periods, enabling the production of large quantities of material with a small footprint ("24/7 operation"). researchgate.net Scaling up is achieved by running the system for longer or by "numbering-up" (running multiple systems in parallel) rather than using larger, more hazardous reactors.
Automation and Multi-step Synthesis: Flow chemistry is highly amenable to automation. Automated systems can perform multi-step syntheses by linking different reactor modules in sequence, including in-line purification steps. researchgate.net This has been demonstrated in the automated fast-flow synthesis of peptide chains up to 164 amino acids long, showcasing the power of this technology for complex molecule manufacturing. nih.gov This approach reduces manual handling and improves reproducibility.
The application of flow chemistry could streamline the synthesis of the target molecule, potentially starting from basic precursors and performing Friedel-Crafts acylation, subsequent functionalization, and purification in a continuous, automated fashion.
Computational Design of Novel Benzophenone-Based Architectures
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules with desired properties. mdpi.com For benzophenone-based structures, these methods can predict biological activity, material characteristics, and reaction outcomes, thereby guiding synthetic efforts toward the most promising candidates. irb.hr
Future research will heavily leverage computational approaches for:
Rational Drug Design: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are used to understand how benzophenone (B1666685) derivatives interact with biological targets, such as receptors or enzymes. mdpi.comresearchgate.net This knowledge allows for the rational design of new compounds with enhanced potency and selectivity. nih.gov For example, computational studies have been used to investigate novel benzophenone imine inhibitors for the treatment of breast cancer. researchgate.net
Predicting Physicochemical Properties: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
Exploring Novel Materials: Benzophenone derivatives have applications in materials science, for instance, in the development of materials with specific luminescent properties. mdpi.com Computational methods can be used to design molecules with tailored electronic and photophysical properties by modifying the core structure and substituents. mdpi.com This includes designing organic-inorganic hybrid materials like metal-organic frameworks (MOFs) where benzophenone-based ligands can be incorporated. mdpi.com
By integrating computational design with advanced synthetic methodologies, researchers can efficiently explore the vast chemical space around the this compound scaffold to develop novel compounds for a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for (2-amino-5-bromophenyl)(p-tolyl)methanone, and how do reaction conditions influence yield?
A common method involves Friedel-Crafts acylation using 4-bromoaniline derivatives and p-tolyl carbonyl precursors. For example, boron trichloride (BCl₃) and gallium chloride (GaCl₃) can act as Lewis acid catalysts in anhydrous chlorobenzene under inert atmospheres (argon/nitrogen). Stoichiometric ratios of benzonitrile (2.0 equiv.) and reaction temperatures (0°C to room temperature) are critical for suppressing side reactions like over-acylation or decomposition . Yield optimization requires rigorous exclusion of moisture and controlled addition rates of reagents.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Combine multiple analytical techniques:
- Single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of the molecular structure and crystallographic parameters (e.g., bond angles, torsion angles) .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 320.03 for C₁₄H₁₁BrNO).
- ¹H/¹³C NMR spectroscopy to confirm substituent positions. For example, the aromatic protons of the p-tolyl group typically resonate as a singlet (δ ~7.2–7.4 ppm), while the amino proton appears as a broad peak (δ ~5.5 ppm) .
Q. What spectroscopic databases or reference standards are available for this compound?
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides spectral data for structurally related benzophenones, including 2-amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9), which can serve as a reference for interpreting NMR and IR spectra . Commercial impurity standards, such as those cataloged by LGC Standards, include analogs like (2-amino-5-bromophenyl)(pyridin-2-yl)methanone (CAS 1563-56-0), useful for comparative HPLC analysis .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, the electron-withdrawing bromo and amino groups influence the compound’s electrophilicity, which is critical for its role in synthesizing bioactive heterocycles . Molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with biological targets (e.g., enzymes or receptors), aiding in rational drug design .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in simulations. Mitigation strategies include:
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
This compound’s polar amino group and planar structure can lead to polymorphism or twinning. Strategies include:
- Slow evaporation in ethyl acetate or dichloromethane to grow single crystals .
- Seeding techniques to control nucleation.
- Low-temperature data collection (100 K) to minimize thermal motion artifacts. Refinement software (SHELXL) is essential for handling disordered regions or hydrogen-bonding networks .
Q. How does this compound serve as a precursor for bioactive heterocycles, and what mechanistic insights are critical?
The amino and bromo groups enable regioselective cyclization reactions. For example:
- Thiazole synthesis : Reaction with thioureas or thioamides in the presence of TiO₂ nanocatalysts yields antimicrobial thiazole derivatives .
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates 1,2,3-triazoles with potential anticancer activity .
Mechanistic studies (kinetic isotope effects, intermediate trapping) are required to elucidate pathways and optimize selectivity.
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .
- Crystallography : Use SHELX software for refinement, particularly for handling hydrogen atoms and merging Friedel pairs .
- Impurity profiling : Cross-reference pharmacopeial standards (e.g., EP/JP monographs) to identify and quantify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
